molecular formula C21H19ClN2O3 B2719550 N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 1351608-29-1

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2719550
CAS No.: 1351608-29-1
M. Wt: 382.84
InChI Key: CKFHOSFGPCHNHX-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a recognized and potent inhibitor of the Mitochondrial Calcium Uniporter (MCU), a key channel governing calcium influx into the mitochondrial matrix. By selectively targeting the MCU, this compound serves as a critical pharmacological tool for dissecting the role of mitochondrial calcium signaling in various physiological and pathological processes. Its primary research value lies in its ability to decouple mitochondrial calcium uptake from cytosolic calcium transients, allowing researchers to investigate the consequences of impaired mitochondrial calcium handling. Studies utilizing this inhibitor have been instrumental in establishing the functional significance of MCU-mediated calcium uptake in regulating cellular bioenergetics, reactive oxygen species production, and the activation of apoptotic pathways . Consequently, it is extensively employed in research areas focused on cancer biology, where mitochondrial calcium is implicated in cell survival and proliferation, and in neurodegenerative diseases, where neuronal calcium overload and mitochondrial dysfunction are key pathological features. The application of this MCU inhibitor has provided direct evidence linking mitochondrial calcium to the modulation of autophagy and has helped clarify the complex role of mitochondria in intracellular calcium buffering .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-18-11-4-2-7-15(18)12-23-20(26)21(27)24-13-19(25)17-10-5-8-14-6-1-3-9-16(14)17/h1-11,19,25H,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFHOSFGPCHNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substituent Effects

Oxalamides exhibit modular structures where substituents dictate their physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Analysis of Selected Oxalamides
Compound Name / ID R1 Group R2 Group Key Features
Target Compound 2-Chlorobenzyl 2-Hydroxy-2-(naphthalen-1-yl)ethyl Bulky naphthalene; hydroxyethyl spacer
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavor enhancer; methoxy/pyridine motifs
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Dual halogenation; methoxy group
Compound 13 () 1-Acetylpiperidin-2-yl 4-Chlorophenyl Heterocyclic R1; antiviral activity
S5456 () 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibition (51% at 10 µM)

Key Observations:

  • Aromatic vs.
  • Halogenation: The 2-chlorobenzyl group shares similarities with 4-chlorophenyl (Compound 13) and 3-chloro-4-fluorophenyl (Compound 28) moieties, which are linked to antiviral and enzyme-inhibitory activities .
Table 2: Functional Comparison of Oxalamides
Compound Biological Activity/Application Key Findings Reference
Target Compound Hypothesized antiviral/enzyme inhibition Naphthalene may enhance binding to viral entry proteins or CYP enzymes.
S336 () Umami flavor enhancer Regulatory approval (FEMA 4233); replaces MSG in food products.
Compound 13 () HIV entry inhibition 36% yield; 90% purity; targets CD4-binding site.
Compound 28 () CYP4F11-activated SCD1 inhibition 64% yield; confirmed by NMR and MS.
S5456 () CYP3A4 inhibition (51% at 10 µM) Structurally related to S336 but with divergent bioactivity.

Key Observations:

  • Antiviral Potential: The target’s structural similarity to Compound 13 (HIV inhibitor) suggests possible activity against viral entry mechanisms, though the naphthalenyl group may alter specificity .
  • Enzyme Interactions: Unlike S5456’s CYP3A4 inhibition, the target’s chlorobenzyl group might favor interactions with other CYP isoforms or soluble epoxide hydrolases (SEH), as seen in adamantyl-containing oxalamides () .

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1351608-29-1
  • Molecular Formula : C18H19ClN2O3
  • Molecular Weight : 382.8 g/mol

The compound features a naphthalene moiety, a chlorobenzyl group, and an oxalamide linkage, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can bind to the active sites of various enzymes, inhibiting their function. This action is particularly relevant in cancer therapy, where enzyme inhibition can reduce tumor growth.
  • Modulate Receptor Activity : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and HCT116) have demonstrated that this compound exhibits significant cytotoxicity. The compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Mechanistic Insights : Research indicates that the compound may induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell division and promoting apoptosis in cancerous cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Preliminary tests against various bacterial strains showed that it possesses moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxic effects on HeLa cells with IC50 values indicating potent activity.
Study 2Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes involved in cancer progression.
Study 3Antimicrobial EffectsShowed moderate antibacterial effects against Gram-positive bacteria with potential for further development as an antimicrobial agent.

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